D-Arabinose-13C5
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Overview
Description
D-Arabinose-13C5 is a labeled compound of D-arabinose, where all five carbon atoms are replaced with the carbon-13 isotope. This compound is used extensively in research due to its unique isotopic labeling, which allows for detailed studies in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Arabinose-13C5 can be synthesized through multi-step chemical processes involving the incorporation of carbon-13 into the arabinose structure. One common method involves the use of labeled precursors that undergo a series of chemical reactions to form the final product. The reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
D-Arabinose-13C5 undergoes various chemical reactions, including:
Oxidation: Converts D-arabinose to arabinonic acid using oxidizing agents.
Reduction: Reduces D-arabinose to arabinitol using reducing agents.
Substitution: Involves replacing hydroxyl groups with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acetic anhydride and thionyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: Arabinonic acid
Reduction: Arabinitol
Substitution: Various substituted arabinose derivatives depending on the reagents used.
Scientific Research Applications
D-Arabinose-13C5 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Chemistry: Used in studies involving carbohydrate metabolism and synthesis.
Biology: Helps in tracing metabolic pathways and understanding cellular processes.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for research and development
Mechanism of Action
The mechanism of action of D-Arabinose-13C5 involves its incorporation into metabolic pathways where it can be tracked using spectroscopic methods. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the compound’s interactions and transformations within biological systems. This is particularly useful in studying metabolic processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- D-Glucose-13C6
- D-Mannose-13C6
- D-Galactose-13C6
- D-Ribose-13C5
Uniqueness
D-Arabinose-13C5 is unique due to its specific labeling of all five carbon atoms with carbon-13, which provides a distinct advantage in studies requiring detailed isotopic analysis. Compared to other labeled sugars, this compound offers unique insights into the metabolism and biochemical pathways involving arabinose .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
(3S,4R,5R)-(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
SRBFZHDQGSBBOR-HCEMOIHRSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.